2,3-Piperazinediethanol 2,3-Piperazinediethanol
Brand Name: Vulcanchem
CAS No.: 4835-88-5
VCID: VC18522646
InChI: InChI=1S/C8H18N2O2/c11-5-1-7-8(2-6-12)10-4-3-9-7/h7-12H,1-6H2
SMILES:
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

2,3-Piperazinediethanol

CAS No.: 4835-88-5

Cat. No.: VC18522646

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

2,3-Piperazinediethanol - 4835-88-5

Specification

CAS No. 4835-88-5
Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name 2-[3-(2-hydroxyethyl)piperazin-2-yl]ethanol
Standard InChI InChI=1S/C8H18N2O2/c11-5-1-7-8(2-6-12)10-4-3-9-7/h7-12H,1-6H2
Standard InChI Key NINGMGSDVHJZHQ-UHFFFAOYSA-N
Canonical SMILES C1CNC(C(N1)CCO)CCO

Introduction

Nomenclature and Structural Characteristics

Molecular Formula and Isomeric Variations

The molecular formula for piperazinediethanol derivatives is consistently C₈H₁₈N₂O₂, as seen in both 1,4-piperazinediethanol and the PubChem entry for piperazinediethanol (CID 14747392) . The structural variation lies in the substitution pattern:

  • 1,4-Piperazinediethanol: Ethanol groups on nitrogens at positions 1 and 4 .

  • Hypothetical 2,3-Piperazinediethanol: Ethanol groups on carbons at positions 2 and 3 (adjacent to nitrogens).

The SMILES string for the PubChem entry (C1CN(C(CN1)CCO)CCO) suggests a 1,4-substitution pattern , highlighting the prevalence of this isomer in existing databases.

Synthesis and Catalytic Pathways

Hydrogenation of Triethanolamine

A patented method for synthesizing N-(2-hydroxyethyl)piperazine (CAS 103-76-4) involves hydrogenating triethanolamine under aminating conditions with catalysts containing ZrO₂, Al₂O₃, CuO, CoO, and NiO . This process yields N-(2-hydroxyethyl)piperazine alongside byproducts like piperazine and DABCO (1,4-diazabicyclo[2.2.2]octane) . While this method targets mono-substituted derivatives, adapting it with stoichiometric adjustments could theoretically produce di-substituted analogs like 2,3-piperazinediethanol.

Table 1: Catalytic Conditions for Piperazine Derivatives

ReactantCatalyst SystemProductYield (%)Reference
TriethanolamineZrO₂-CoO-NiO-CuON-(2-hydroxyethyl)piperazine60
TriethanolaminePalladium-based catalystsMono-/diethanolamine mixtures<25

Cycloaddition Approaches

Recent work by Mekky and Sanad (2023) demonstrates the utility of [3+2] cycloaddition for synthesizing piperazine-linked hybrids . While their focus was on pyrazole-chromene hybrids, similar protocols could be adapted for introducing ethanol substituents via enaminone intermediates .

Physicochemical Properties

Molecular Weight and Stability

The molecular weight of piperazinediethanol derivatives is 174.24 g/mol . These compounds exhibit moderate stability under inert atmospheres but require protection from light and moisture .

Spectroscopic Data

Although direct data for 2,3-piperazinediethanol are unavailable, analogs like 1,4-piperazinediethanol show characteristic IR peaks for hydroxyl (3200–3600 cm⁻¹) and C-N (1120–1250 cm⁻¹) groups . NMR spectra of related compounds reveal proton environments consistent with ethanol-substituted piperazines .

Pharmacological and Industrial Applications

Acetylcholinesterase Inhibition

Piperazine derivatives functionalized with ethanol groups exhibit notable bioactivity. For example, pyrazole-linked bis(chromene) hybrids demonstrate 79.7–90.2% acetylcholinesterase inhibition at 15–25 μM concentrations . The electronic nature of substituents (e.g., nitro groups) enhances this activity, suggesting that 2,3-piperazinediethanol derivatives could similarly modulate enzymatic targets .

Antioxidant Activity

The same hybrids show 87.5% DPPH radical scavenging at 25 μg/mL, attributed to the redox-active hydroxyl groups . This underscores the potential of ethanol-substituted piperazines in oxidative stress management.

Industrial Uses

1,4-Piperazinediethanol serves as a chelating agent in polymer production and corrosion inhibition . Its 2,3-substituted analog could find analogous roles in material science, though further study is needed.

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